molecular formula C15H9Cl2F3N4 B2917396 5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole CAS No. 303145-07-5

5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole

Cat. No.: B2917396
CAS No.: 303145-07-5
M. Wt: 373.16
InChI Key: IVTQRTWROMPHFY-UHFFFAOYSA-N
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Description

5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea , have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mode of Action

Similar compounds, such as 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, have been described as accessible, stable, and powerful thiophiles that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that 5-(3,5-Dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole might also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used to promote organic transformations , suggesting that this compound might also be involved in various biochemical reactions.

Result of Action

Similar compounds have been used to efficiently glycosylate various alcoholic acceptors , suggesting that this compound might also have a significant impact on molecular and cellular processes.

Action Environment

Similar compounds have been described as stable and able to function at room temperature , suggesting that this compound might also exhibit stability and efficacy under a range of environmental conditions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as organic synthesis, medicinal chemistry, or materials science. Further studies could also aim to optimize its synthesis process and improve its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method includes the reaction of 3,5-dichlorobenzyl azide with 3-(trifluoromethyl)benzyl nitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Comparison with Similar Compounds

    5-phenyl-1H-tetrazole: Lacks the dichloro and trifluoromethyl substitutions, resulting in different reactivity and biological activity.

    5-(4-chlorophenyl)-1H-tetrazole: Contains a single chlorine substitution, which alters its chemical and biological properties compared to the dichloro derivative.

    1-(3,5-dichlorophenyl)-1H-tetrazole: Similar structure but lacks the trifluoromethyl group, affecting its overall reactivity and applications.

Uniqueness: The presence of both dichloro and trifluoromethyl groups in 5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions with biological targets or high stability under various conditions.

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N4/c16-12-5-10(6-13(17)7-12)14-21-22-23-24(14)8-9-2-1-3-11(4-9)15(18,19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTQRTWROMPHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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